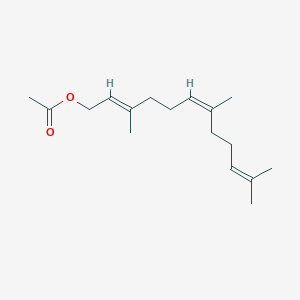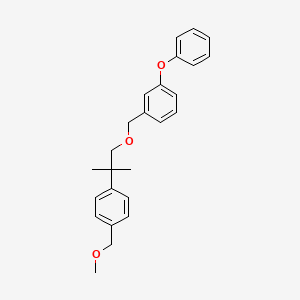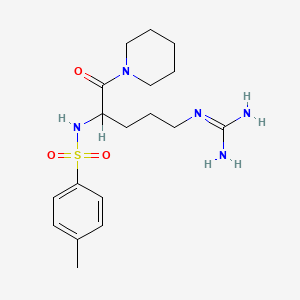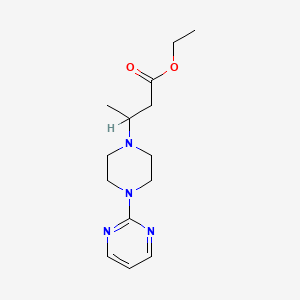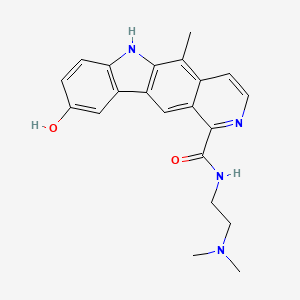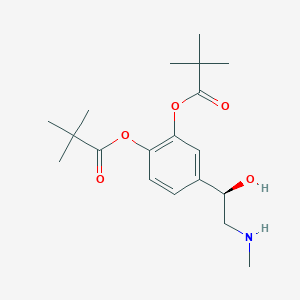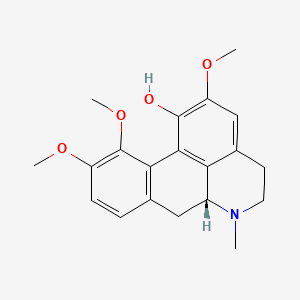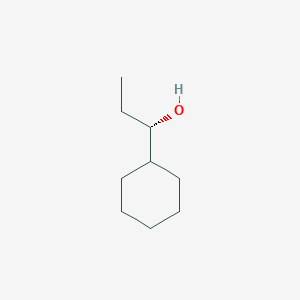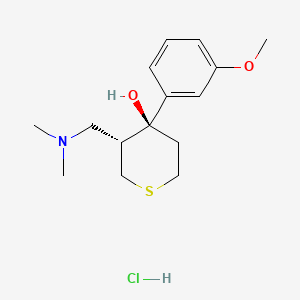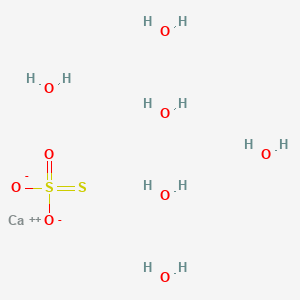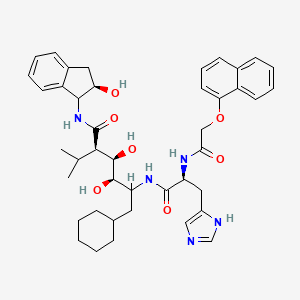
Noa-His-CVD-Ahi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noa-His-CVD-Ahi is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Noa-His-CVD-Ahi typically involves a series of chemical reactions that ensure the precise formation of the compound. One common method is the chemical vapor deposition (CVD) technique, which is widely used for producing high-quality materials. In this process, the reactant gases are transported into a reactor where they undergo chemical reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs advanced CVD techniques to ensure large-scale production while maintaining high purity and quality. The process involves controlling various parameters such as temperature, pressure, and gas flow rates to optimize the yield and properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Noa-His-CVD-Ahi undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Noa-His-CVD-Ahi has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other complex compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in cardiovascular diseases. Industrially, it is used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of Noa-His-CVD-Ahi involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to Noa-His-CVD-Ahi include Noa-Thr-CVD-Ahi and U-75875. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require precise control over chemical reactions and properties .
Properties
CAS No. |
146363-82-8 |
|---|---|
Molecular Formula |
C42H53N5O7 |
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H53N5O7/c1-25(2)37(42(53)47-38-31-17-9-7-14-28(31)20-34(38)48)40(51)39(50)32(19-26-11-4-3-5-12-26)46-41(52)33(21-29-22-43-24-44-29)45-36(49)23-54-35-18-10-15-27-13-6-8-16-30(27)35/h6-10,13-18,22,24-26,32-34,37-40,48,50-51H,3-5,11-12,19-21,23H2,1-2H3,(H,43,44)(H,45,49)(H,46,52)(H,47,53)/t32?,33-,34+,37+,38?,39+,40+/m0/s1 |
InChI Key |
HTYGJLSTEURLPB-VTOHDQHHSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O)C(=O)NC5[C@@H](CC6=CC=CC=C56)O |
Canonical SMILES |
CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O)C(=O)NC5C(CC6=CC=CC=C56)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


